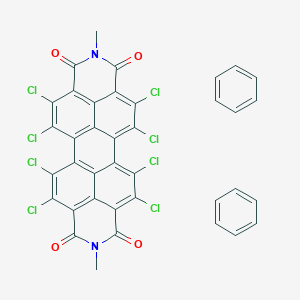
Cl8-Dmp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) is a complex organic compound with the molecular formula C38H18Cl8N2O4. This compound is known for its unique structure, which includes multiple chlorine atoms and a perylene core. It is used in various scientific and industrial applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize waste. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate the final product .
化学反応の分析
Types of Reactions
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perylenequinone derivatives, while substitution reactions can produce various substituted perylene compounds .
科学的研究の応用
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Employed in the study of cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
作用機序
The mechanism by which Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity and influencing biological pathways .
類似化合物との比較
Similar Compounds
Perylene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking chlorine and dicarboximide groups.
Naphthalene: Another polycyclic aromatic hydrocarbon with fewer rings and no chlorine or dicarboximide groups.
Anthracene: Similar to perylene but with a different arrangement of rings and no chlorine or dicarboximide groups.
Uniqueness
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) is unique due to its extensive chlorination and the presence of dimethyl and dicarboximide groups.
特性
CAS番号 |
128044-85-9 |
|---|---|
分子式 |
C38H18Cl8N2O4 |
分子量 |
850.2 g/mol |
IUPAC名 |
benzene;10,11,14,15,21,22,25,26-octachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C26H6Cl8N2O4.2C6H6/c1-35-23(37)11-5-3-7(15(27)19(11)31)9-4-6-13(21(33)17(9)29)25(39)36(2)26(40)14(6)22(34)18(30)10(4)8(3)16(28)20(32)12(5)24(35)38;2*1-2-4-6-5-3-1/h1-2H3;2*1-6H |
InChIキー |
PDJNBBRRHIUCNO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
正規SMILES |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
Key on ui other cas no. |
128044-85-9 |
同義語 |
enzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) Cl8-DMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


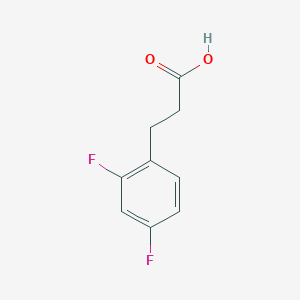
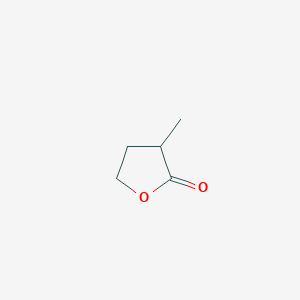
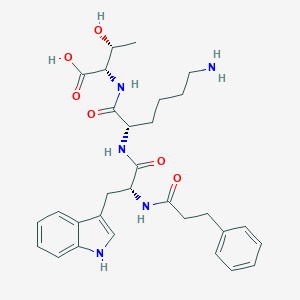
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)
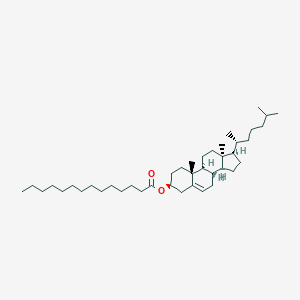
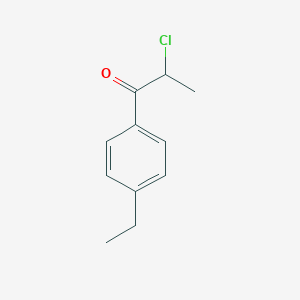
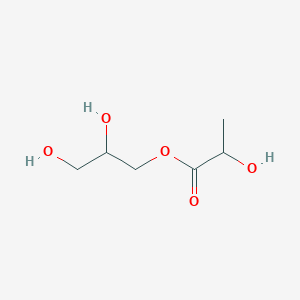
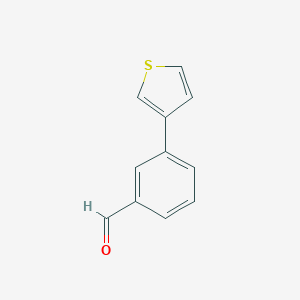
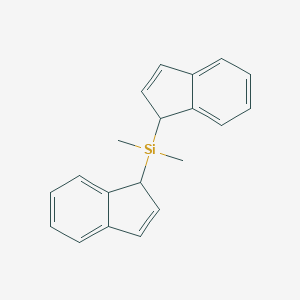
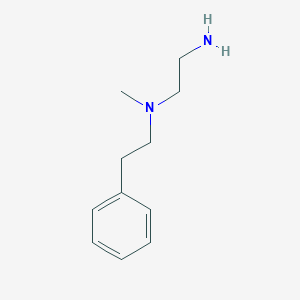
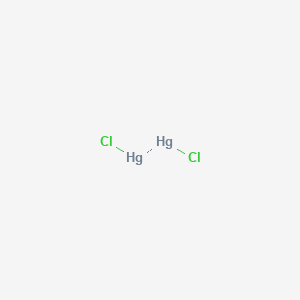
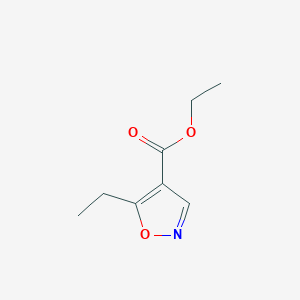
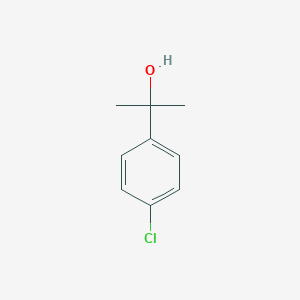
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
